N-ethyl-2-methanesulfonylaniline
Overview
Description
Scientific Research Applications
1. Application in Indole Ring Construction
N-ethyl-2-methanesulfonylaniline has been utilized in the efficient cyclization reactions of its derivatives into indoles, catalyzed by copper(II) salts. This process is significant in the synthesis of indole rings, a crucial structure in many natural products and pharmaceuticals (Hiroya et al., 2002).
2. Role in EMS Mutagenesis for Plant Research
Ethyl methanesulfonate (EMS), closely related to N-ethyl-2-methanesulfonylaniline, is a powerful tool in genetic research for generating mutations. It helps in identifying genes and understanding their function in plant development and stress tolerance. This application is crucial in crop improvement and fundamental plant research (Chen et al., 2023).
3. Insights into Methyl-coenzyme M Reductase System
Research involving analogues of 2-(methylthio)ethanesulfonate, a compound related to N-ethyl-2-methanesulfonylaniline, has provided insights into the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. This study enhances the understanding of methane biosynthesis and its inhibition (Gunsalus et al., 1978).
4. Analysis in Pharmaceutical Impurities
N-ethyl-2-methanesulfonylaniline derivatives, specifically methyl methanesulfonate and ethyl methanesulfonate, are analyzed in pharmaceuticals to detect genotoxic impurities. This is crucial for ensuring the safety and quality of pharmaceutical products (Zhou et al., 2017).
5. Mutagenic Effects in Genetic Research
Studies on the mutagenic effects of ethyl methanesulfonate, a compound related to N-ethyl-2-methanesulfonylaniline, have provided insights into genetic alterations in various organisms. This research is fundamental in understanding the mechanisms of mutation and carcinogenesis (Sega, 1984).
6. Structural and Vibrational Analysis in Chemistry
N-ethyl-2-methanesulfonylaniline and its derivatives have been studied for their electronic structure and vibrational properties. This research aids in understanding the molecular characteristics and reactivity of such compounds (Tuttolomondo et al., 2005).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-10-8-6-4-5-7-9(8)13(2,11)12/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAJLCMDPPJZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-methanesulfonylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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